molecular formula C9H14N2 B056283 5-Ethyl-2,4,6-trimethylpyrimidine CAS No. 120537-61-3

5-Ethyl-2,4,6-trimethylpyrimidine

Cat. No. B056283
M. Wt: 150.22 g/mol
InChI Key: IVQBKOAATMGNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2,4,6-trimethylpyrimidine (ETP) is a heterocyclic organic compound that has gained significant attention in the scientific research community due to its unique chemical properties and potential applications. ETP is a pyrimidine derivative that is structurally similar to thiamine, a vitamin essential for various metabolic processes in the human body. In

Mechanism Of Action

The mechanism of action of 5-Ethyl-2,4,6-trimethylpyrimidine involves its interaction with the active site of TPP-dependent enzymes, where it competes with TPP for binding. This results in the inhibition of enzyme activity, leading to a decrease in metabolic processes that rely on these enzymes. 5-Ethyl-2,4,6-trimethylpyrimidine also modulates the activity of ion channels by binding to specific sites on the channel protein, which alters its conformation and activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Ethyl-2,4,6-trimethylpyrimidine are diverse and depend on the specific metabolic pathways and ion channels affected. Inhibition of TPP-dependent enzymes can lead to a decrease in glucose metabolism and neurotransmitter synthesis, which can have significant implications for neurological disorders such as Alzheimer's disease and Parkinson's disease. Modulation of ion channels can affect cellular communication and signaling, leading to changes in various physiological processes such as muscle contraction and neural transmission.

Advantages And Limitations For Lab Experiments

5-Ethyl-2,4,6-trimethylpyrimidine has several advantages for lab experiments, including its high potency and specificity for TPP-dependent enzymes and ion channels. However, it also has limitations, such as its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on 5-Ethyl-2,4,6-trimethylpyrimidine, including its potential therapeutic applications for neurological disorders, its use as a tool for studying metabolic processes and ion channel function, and the development of new derivatives with improved properties. Additionally, further research is needed to fully understand the mechanism of action of 5-Ethyl-2,4,6-trimethylpyrimidine and its potential side effects.

Synthesis Methods

The synthesis of 5-Ethyl-2,4,6-trimethylpyrimidine is a multistep process that involves the reaction of 2,4,6-trimethylpyrimidine with ethyl bromide in the presence of a strong base such as potassium carbonate. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

5-Ethyl-2,4,6-trimethylpyrimidine has been found to have various applications in scientific research, particularly in the field of biochemistry. It has been shown to inhibit the activity of thiamine pyrophosphate (TPP)-dependent enzymes, which are involved in various metabolic processes such as glucose metabolism and neurotransmitter synthesis. 5-Ethyl-2,4,6-trimethylpyrimidine has also been found to modulate the activity of ion channels, which are essential for cellular communication and signaling.

properties

CAS RN

120537-61-3

Product Name

5-Ethyl-2,4,6-trimethylpyrimidine

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

5-ethyl-2,4,6-trimethylpyrimidine

InChI

InChI=1S/C9H14N2/c1-5-9-6(2)10-8(4)11-7(9)3/h5H2,1-4H3

InChI Key

IVQBKOAATMGNDH-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(N=C1C)C)C

Canonical SMILES

CCC1=C(N=C(N=C1C)C)C

synonyms

Pyrimidine, 5-ethyl-2,4,6-trimethyl- (9CI)

Origin of Product

United States

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